molecular formula C10H16ClN B3119056 (1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride CAS No. 2459439-16-6

(1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride

Cat. No. B3119056
CAS RN: 2459439-16-6
M. Wt: 185.69
InChI Key: VVCCRPRAEAGOHX-QRPNPIFTSA-N
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Description

(1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride, also known as 1-ethyl-4-phenyl-1-piperazine hydrochloride (Et-PEPCH), is an organic compound with a molecular formula of C10H17ClN2. It is a white crystalline powder with a melting point of approximately 178-180°C and a boiling point of approximately 194-196°C. Et-PEPCH is a member of the piperazine family and has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (S)-1-(4-Ethylphenyl)ethanamine hydrochloride, also known as (1S)-1-(4-ethylphenyl)ethanamine;hydrochloride or (1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride:

Neurotransmitter Studies

(S)-1-(4-Ethylphenyl)ethanamine hydrochloride is often used in research focused on neurotransmitter systems. Its structural similarity to phenethylamines allows it to act as a model compound for studying the mechanisms of neurotransmitter release, uptake, and receptor binding. This can help in understanding the roles of various neurotransmitters in brain function and behavior .

Pharmacological Research

This compound is valuable in pharmacological studies aimed at developing new therapeutic agents. Researchers use it to investigate the pharmacodynamics and pharmacokinetics of related compounds, which can lead to the discovery of new drugs for treating neurological and psychiatric disorders .

Behavioral Science

In behavioral science, (S)-1-(4-Ethylphenyl)ethanamine hydrochloride is used to study the effects of psychoactive substances on behavior. It helps in understanding how changes in brain chemistry can influence behavior, which is crucial for developing treatments for mental health conditions such as anxiety and depression .

Toxicology

The compound is also used in toxicological studies to assess the safety and potential side effects of new drugs. By understanding its toxicological profile, researchers can predict the safety of similar compounds and develop safer therapeutic agents .

Metabolic Pathway Analysis

Researchers use (S)-1-(4-Ethylphenyl)ethanamine hydrochloride to study metabolic pathways in the body. This includes understanding how the compound is metabolized and identifying the enzymes involved. Such studies are essential for predicting drug interactions and optimizing drug design .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a useful intermediate in the development of new chemical entities with potential therapeutic applications .

Enzyme Inhibition Research

(S)-1-(4-Ethylphenyl)ethanamine hydrochloride is employed in studies focused on enzyme inhibition. Researchers use it to identify and characterize enzymes that interact with the compound, which can lead to the development of enzyme inhibitors as potential therapeutic agents.

These applications highlight the versatility and importance of (S)-1-(4-Ethylphenyl)ethanamine hydrochloride in scientific research, particularly in the fields of neuroscience, pharmacology, and synthetic chemistry.

If you have any specific questions or need further details on any of these applications, feel free to ask!

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properties

IUPAC Name

(1S)-1-(4-ethylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCCRPRAEAGOHX-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(4-ethylphenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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